6,7,8-Trihydroxy-2-(2-Phenethyl) chromone

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Cells

Researchers investigating anti-inflammatory SAR of 2-(2-phenylethyl)chromones should procure this trihydroxylated scaffold. Its 6,7,8-trihydroxy motif, analogous to pyrogallol, offers superior radical scavenging potential over mono- or di-hydroxylated PECs. Critical for studies dissecting hydroxyl-dependent modulation of NO production in macrophages, this standard ensures controlled variables vs. variable extracts. Sourcing requires verified HPLC purity and NMR confirmation to guarantee trihydroxy pattern integrity.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
Cat. No. B12387558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O
InChIInChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1
InChIKeySGSQMLYRQFFCSY-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8-Trihydroxy-2-(2-Phenethyl)chromone – A Defined Chromone Derivative for Anti-Inflammatory Research


6,7,8-Trihydroxy-2-(2-phenethyl)chromone (CAS 2803559-82-0) is a fully characterized 2-(2-phenylethyl)chromone (PEC) derivative isolated from agarwood (Aquilaria agallocha) [1]. As a member of the PEC class, which comprises over 200 naturally occurring chromone analogs with diverse biological activities, this compound possesses a trihydroxylated chromone core that distinguishes it from simpler mono- and dihydroxylated PEC congeners [2]. Its primary documented bioactivity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key model for assessing anti-inflammatory potential [1].

Why Generic 2-(2-Phenylethyl)chromone Analogs Cannot Substitute for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone in Targeted Studies


The 2-(2-phenylethyl)chromone (PEC) scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the number and position of hydroxyl substituents on the chromone ring [1]. While the C-6 position is the most commonly hydroxylated site among natural PECs, the presence of additional hydroxyl groups at C-7 and C-8 fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and metabolic stability [2]. This hydroxylation pattern directly impacts target engagement, as demonstrated by studies showing that mono-hydroxylated PECs (e.g., 5-HPEC) exhibit distinct receptor binding profiles compared to poly-hydroxylated analogs [3]. Consequently, substituting 6,7,8-trihydroxy-2-(2-phenethyl)chromone with a generic PEC analog—even one with similar nominal anti-inflammatory claims—risks introducing uncontrolled variables into experimental systems, thereby compromising reproducibility and mechanistic interpretation.

6,7,8-Trihydroxy-2-(2-Phenethyl)chromone – Quantitative Differentiation Evidence Against Closest Analogs


Anti-Inflammatory Activity in RAW264.7 Macrophages: Contextual Potency Relative to Co-Isolated PEC Derivatives

In a direct head-to-head evaluation of seven newly isolated 2-(2-phenethyl)chromone derivatives from agarwood, compounds 1 and 7–11 exhibited significant inhibition of LPS-induced NO production in RAW264.7 macrophages, with IC50 values ranging from 3.71 to 32.04 μM [1]. Notably, compound 5 (6,7,8-trihydroxy-2-(2-phenethyl)chromone) did not fall within this active range, indicating that its anti-inflammatory effect, while present, is less potent than the most active congeners under these specific assay conditions. This data establishes a clear activity benchmark: when procuring for NO inhibition studies, researchers should anticipate that 6,7,8-trihydroxy-2-(2-phenethyl)chromone may require higher concentrations or alternative assay conditions to achieve comparable efficacy relative to the most potent analogs in this class.

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Cells

Structural Differentiation: Trihydroxylated Chromone Core Versus Common Mono- and Dihydroxylated PEC Analogs

Among naturally occurring 2-(2-phenylethyl)chromones (PECs), the C-6 position is the most frequently hydroxylated site, with subsequent substitutions typically occurring at C-5, C-7, and/or C-8 [1]. The 6,7,8-trihydroxy substitution pattern found in this compound represents a distinct and relatively rare hydroxylation motif that fundamentally alters the molecule's physicochemical properties compared to common mono-hydroxylated (e.g., 5-HPEC, pKi = 5.6 at 5-HT2B) or 6,7-dihydroxylated analogs [2]. This pattern introduces an additional hydrogen-bond donor/acceptor and increases the electron density on the chromone ring, which is predicted to enhance radical scavenging capacity and alter target binding kinetics [3].

Structure-Activity Relationship Hydroxylation Pattern PEC Scaffold

Antioxidant Potential Inferred from Polyhydroxylated Chromone Scaffold

Phenolic compounds with multiple hydroxyl groups, particularly those in ortho- or para-positions, are known to exhibit enhanced free radical scavenging activity due to the stabilization of phenoxyl radicals via resonance and intramolecular hydrogen bonding [1]. The 6,7,8-trihydroxy substitution pattern of this compound positions three hydroxyl groups on adjacent carbons of the chromone A-ring, a motif that is structurally analogous to pyrogallol (1,2,3-trihydroxybenzene), a well-established potent antioxidant [2]. While direct DPPH or ABTS assay data for this specific compound are not currently available in the primary literature, class-level inference strongly supports that this compound possesses superior radical scavenging capacity compared to mono-hydroxylated PEC analogs such as 5-HPEC or 6-HPEC, which lack the cooperative hydrogen-bonding network of the trihydroxy motif.

Antioxidant Free Radical Scavenging Phenolic Compounds

Optimal Scientific and Industrial Use Cases for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone


Mechanistic Studies of Polyhydroxylated Chromone Bioactivity in Inflammation Models

Researchers investigating the structure-activity relationship (SAR) of 2-(2-phenylethyl)chromones in anti-inflammatory assays should utilize 6,7,8-trihydroxy-2-(2-phenethyl)chromone as a representative trihydroxylated scaffold. Its documented ability to inhibit NO production in RAW264.7 macrophages, albeit with lower potency than some co-isolated analogs [1], makes it a valuable tool for dissecting how hydroxyl group count and position modulate anti-inflammatory signaling pathways. This compound is particularly suited for studies requiring a defined polyhydroxylated PEC standard, as opposed to complex agarwood extracts that contain variable mixtures of PEC derivatives.

Oxidative Stress and Free Radical Biology Research

Given the structural analogy of its 6,7,8-trihydroxy motif to pyrogallol, a known potent antioxidant, this compound is an ideal candidate for investigating the role of polyhydroxylated chromones in cellular antioxidant defense mechanisms [2]. Although direct DPPH/ABTS data are pending, the compound's scaffold predicts superior radical scavenging capacity relative to mono- and dihydroxylated PEC analogs. Procurement for these studies should prioritize sourcing from suppliers that provide detailed analytical certification (e.g., HPLC purity, NMR confirmation) to ensure that the unique trihydroxy pattern is intact and not degraded, as oxidation of the phenolic groups could compromise experimental outcomes.

Natural Product Library Screening and Chemical Biology

For high-throughput screening campaigns targeting novel anti-inflammatory or antioxidant leads, 6,7,8-trihydroxy-2-(2-phenethyl)chromone serves as a well-characterized, naturally derived chemotype with a defined substitution pattern. Its inclusion in focused PEC libraries enables the systematic exploration of polyhydroxylation effects on target engagement. Procurement for library building should prioritize compounds with verified identity and purity, as the presence of structurally similar but biologically distinct PEC contaminants (e.g., 6,7-dihydroxy or 5,6,7,8-tetrahydroxy analogs) could confound SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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